molecular formula C9H12FNO B1438068 (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine CAS No. 1157581-09-3

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Cat. No.: B1438068
CAS No.: 1157581-09-3
M. Wt: 169.2 g/mol
InChI Key: ZYUQFKDHMDFLHO-ZCFIWIBFSA-N
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Description

®-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring

Scientific Research Applications

®-1-(4-Fluoro-3-methoxyphenyl)ethanamine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-3-methoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for these targets. The methoxy group may also play a role in modulating its pharmacokinetic properties, such as absorption and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Fluoro-2-methoxyphenyl)ethanamine
  • ®-1-(3,4-Difluorophenyl)ethanamine
  • ®-1-(3,5-Difluorophenyl)ethanamine

Uniqueness

®-1-(4-Fluoro-3-methoxyphenyl)ethanamine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This configuration can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(1R)-1-(4-fluoro-3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUQFKDHMDFLHO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662390
Record name (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157581-09-3
Record name (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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